N'-(2-Pyridinylmethylene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
CAS No.:
Cat. No.: VC15671694
Molecular Formula: C14H11N5OS
Molecular Weight: 297.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11N5OS |
|---|---|
| Molecular Weight | 297.34 g/mol |
| IUPAC Name | N-[(E)-pyridin-2-ylmethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C14H11N5OS/c20-14(19-16-9-10-4-1-2-6-15-10)12-8-11(17-18-12)13-5-3-7-21-13/h1-9H,(H,17,18)(H,19,20)/b16-9+ |
| Standard InChI Key | CTTPBZZACZNCLF-CXUHLZMHSA-N |
| Isomeric SMILES | C1=CC=NC(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3 |
| Canonical SMILES | C1=CC=NC(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3 |
Introduction
Structural Characteristics
The molecular structure of N'-(2-Pyridinylmethylene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide includes a pyrazole ring, a thienyl group, and a pyridinylmethylene moiety. The presence of these groups can influence its chemical and biological properties. For instance, similar compounds with thienyl and pyridinyl groups have shown promising biological activities in medicinal chemistry and agricultural sciences.
Synthesis Methods
The synthesis of pyrazole derivatives typically involves several key steps:
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Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester.
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Introduction of the Thienyl and Pyridinyl Groups: These groups can be introduced through nucleophilic substitution reactions.
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Formation of the Carbohydrazide: This involves the reaction of the pyrazole derivative with hydrazine hydrate.
Biological Activities
Pyrazole derivatives, including those with thienyl and pyridinyl groups, have been studied for their potential biological activities, particularly in anticancer and anti-inflammatory research. For example, similar compounds have shown promising results against various cancer cell lines.
Research Findings
While specific research findings for N'-(2-Pyridinylmethylene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide are not readily available, related compounds have demonstrated significant biological activities:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| N,N-bis[(3, 5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl | A549 | 26 |
| 1-Arylmethyl-3-aryl | A549 | 49.85 |
These findings suggest that pyrazole derivatives can exhibit potent anticancer properties, which may be applicable to N'-(2-Pyridinylmethylene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide as well.
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